molecular formula C19H20ClN3OS B2829163 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 310416-45-6

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Cat. No. B2829163
CAS RN: 310416-45-6
M. Wt: 373.9
InChI Key: YPVFAINEBNGSSX-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide” is a chemical compound that contains an adamantyl group . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .


Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Both mass and NMR spectrometric data revealed that the compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

Antiviral Activity Against Dengue Virus (DENV)

Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized hybrid compounds by combining structural features of known DENV inhibitors, such as amantadine and benzsulfonamides. Notably, compound 3 , N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, demonstrated significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) with low cytotoxicity . This finding suggests its potential as an antiviral agent.

Microwave-Optimized Synthesis

The efficient synthesis of compound 3 involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction yields the desired compound, benefiting from increased yields and reduced reaction times . Such optimization enhances scalability and practicality for large-scale production.

Noncovalent Interactions

The compound’s structure includes a 1,3,4-thiadiazole ring, which can engage in noncovalent interactions. These interactions play a crucial role in molecular recognition, binding, and biological activity . Investigating these interactions could lead to novel applications.

Computational Docking Studies

Molecular docking simulations can predict how compound 3 interacts with DENV proteins. These studies provide insights into binding modes, affinity, and potential mechanisms of action . Researchers can use this information to optimize the compound’s structure.

Future Directions

The adamantane moiety is becoming increasingly popular due to its various pharmacological effects . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations . These methods include the Ritter reaction and adamantylation of carboxylic acid amides . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFAINEBNGSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

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